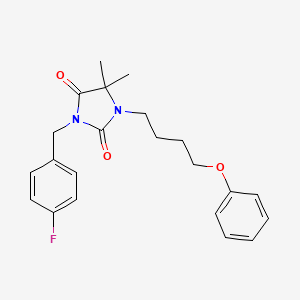
3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione, commonly referred to as 4-FBPB, is an organic compound with a unique structure that has been studied for its potential applications in a variety of scientific fields. 4-FBPB has been found to have a wide range of properties, including antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer activities. The molecular structure of 4-FBPB consists of a phenoxybutyl group attached to a 4-fluorobenzyl group, which is connected to a 1H-imidazole-2,4(3H,5H)-dione group. This structure makes 4-FBPB a promising compound for use in a variety of scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activity
Imidazolidine derivatives, including those with specific substituents on the imidazole ring, have been explored for their antidepressant activities. For instance, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione showed potential antidepressant activity without significant monoamine oxidase inhibitory activity, suggesting a novel mechanism of action distinct from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Molecular Structure and Reactivity
Research into N-heterocyclic carbenes (NHCs) with imidazole skeletons has revealed insights into the stability and reactivity of these compounds. The study of electron delocalization impacts on the stability and structure of potential NHC precursors with imidazolidine-4,5-dione skeletons highlighted the influence of π-frameworks on the electrophilic properties of these compounds (Hobbs et al., 2010).
Genotoxic and Mutagenic Activity
Analogues of imidazolidine-2,4-dione, such as PT-31, have been assessed for their genotoxic and mutagenic effects. PT-31 demonstrated dose-dependent analgesic properties and was studied for potential genotoxic and mutagenic effects, with findings suggesting that higher doses induced genotoxicity and mutagenicity (Neto et al., 2016).
Metabolic Profiling
The metabolic profile of PT-31, a synthetic α2-adrenergic agonist, was elucidated using liquid chromatography and mass spectrometry, revealing the formation of oxidative metabolites in liver microsomes. This provides valuable information for pharmacokinetics studies and understanding the impact of metabolites on the drug's efficacy, safety, and elimination (Cardoso et al., 2019).
Cytotoxic Activity
Substituted imidazolidinediones and thiazolidinediones have been synthesized and evaluated for their in vitro cytotoxic activity, contributing to the understanding of the structure-activity relationships and potential anticancer applications of these compounds (Costa et al., 1995).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,5-dimethyl-1-(4-phenoxybutyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-22(2)20(26)24(16-17-10-12-18(23)13-11-17)21(27)25(22)14-6-7-15-28-19-8-4-3-5-9-19/h3-5,8-13H,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOXHXUQGESDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCCCOC2=CC=CC=C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)
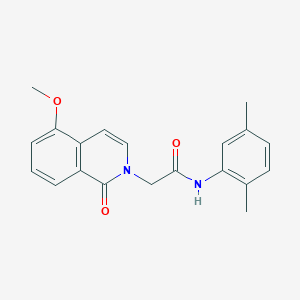
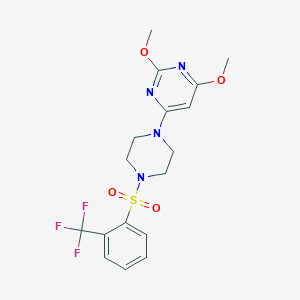
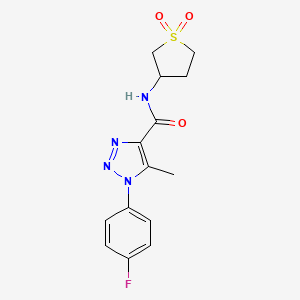
![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)
![Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2653598.png)
![2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide](/img/structure/B2653599.png)
![3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde](/img/structure/B2653601.png)
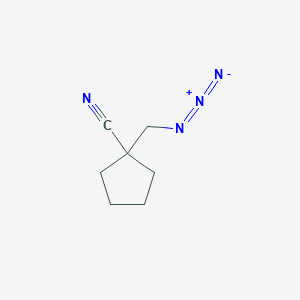
![2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653604.png)

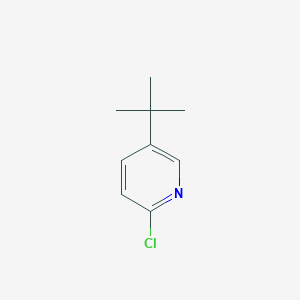
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)
